N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide
Description
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a nitro group attached to a benzamide core
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-8-10(6-7-13(9)17(19)20)14(18)16-12-5-3-2-4-11(12)15/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOMLXFUELLNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide typically involves the reaction of 2-chloroaniline with 3-methyl-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the synthesis may involve similar steps but with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. Additionally, the choice of solvents and reagents may be adjusted to minimize environmental impact and reduce costs .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding amine derivative.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol or other polar solvents.
Major Products:
Reduction: 2-chloroaniline derivative.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its potential anti-inflammatory effects could be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
- N-(4-chlorophenyl)-3-methyl-4-nitrobenzamide
- N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide
- N-(2-chlorophenyl)-3-methyl-4-aminobenzamide
Comparison: N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide is unique due to the specific positioning of the chlorophenyl and nitro groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
